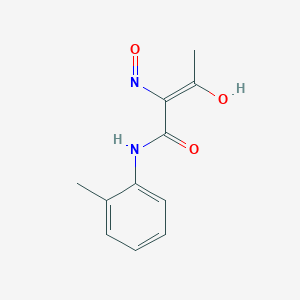

2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide

Description

Contextualization of Hybrid Oxime-Amide Architectures in Modern Organic Chemistry

Molecules that contain both oxime and amide functionalities, known as hybrid oxime-amide architectures, are of considerable interest in modern organic chemistry. Oximes are valued for their role in the protection, purification, and characterization of carbonyl compounds. nih.gov Furthermore, they are versatile synthetic intermediates that can be converted into a variety of other functional groups, including amines, nitriles, and nitrones. nih.govijprajournal.com

A key synthetic relationship exists between oximes and amides through the Beckmann rearrangement, a classic organic reaction where a ketoxime is transformed into a secondary amide. nih.gov This established synthetic pathway underscores the intrinsic link between these two functionalities. The deliberate design of molecules incorporating both groups allows chemists to leverage the unique reactivity and biological properties of each, creating scaffolds for applications in drug discovery and materials science.

Significance of α-Keto-Oxime and N-Aryloxyamide Functionalities

The specific arrangement of functional groups in 2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide imparts distinct chemical properties. The molecule contains two particularly significant moieties: the α-keto-oxime group and the N-aryloxyamide group.

α-Keto-Oxime: The presence of a hydroxyimino (oxime) group adjacent to a carbonyl (keto) group (at positions 2 and 3, respectively) forms an α-keto-oxime moiety. This arrangement is well-known in coordination chemistry. nih.gov The nitrogen atom of the oxime and the oxygen atom of the ketone can act as a bidentate chelating unit, allowing the molecule to form stable complexes with a wide range of metal ions. nih.govresearchgate.net The coordination chemistry of oximes is versatile, making them useful as complexing agents for the isolation and separation of metals. nih.gov

N-Aryloxyamide: The "N-O-tolyl" portion of the name indicates that the amide nitrogen is bonded to an oxygen atom, which is in turn bonded to a tolyl (methylphenyl) group. This C(=O)N-O-Aryl linkage is known as an N-aryloxyamide, which is a derivative of a hydroxamic acid. Hydroxamic acids and their derivatives are a critically important class of compounds in medicinal chemistry. nih.govnih.gov Their primary significance lies in their ability to act as powerful metal-binding groups, particularly for iron (Fe(III)) and zinc (Zn(II)) ions. nih.govresearchgate.net This property makes them highly effective inhibitors of metalloenzymes. nih.gov For instance, several approved anticancer drugs are hydroxamic acid-based histone deacetylase (HDAC) inhibitors, which function by chelating the zinc ion in the enzyme's active site. nih.govnih.gov

Structural Elucidation and Nomenclatural Specificity of this compound

The systematic name of the compound provides a precise description of its molecular structure. Each component of the name corresponds to a specific part of the molecule.

| Component | Structural Significance |

| Butyramide (B146194) | A four-carbon amide backbone. |

| N-O-tolyl | An O-tolyl (methylphenyl) group is attached to the nitrogen atom of the amide via an oxygen atom, forming an N-aryloxyamide (O-aryl hydroxamate derivative). |

| 3-oxo | A ketone functional group (C=O) is located at the third carbon atom of the butyramide chain. |

| 2-Hydroxyimino | An oxime functional group (=N-OH) is located at the second carbon atom of the butyramide chain. |

Based on this structure, the following properties can be determined:

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| CAS Number | 3014-32-0 |

The molecule's structure, featuring both an α-keto-oxime unit and an N-aryloxyamide group, results in a multidentate ligand capable of complexing metal ions through multiple points of attachment.

Academic Research Landscape and Interdisciplinary Relevance of the Compound

While dedicated studies on this compound are not prevalent in the current literature, its structural motifs suggest significant potential for interdisciplinary research. The compound's relevance can be extrapolated from the well-established importance of its constituent functional groups.

Medicinal Chemistry: The N-aryloxyamide functionality is a well-known pharmacophore, particularly for inhibiting metalloenzymes. nih.govresearchgate.net The ability of the hydroxamic acid group to chelate metal ions is a cornerstone of its biological activity. nih.govresearchgate.net The presence of the additional α-keto-oxime chelating site could enhance this metal-binding affinity or introduce novel inhibitory mechanisms. This makes the compound a theoretical candidate for development as an enzyme inhibitor in various therapeutic areas, including oncology. researchgate.net

Coordination Chemistry: As a multidentate ligand, the compound is a prime candidate for the synthesis of novel metal-organic frameworks (MOFs) and coordination complexes. nih.govresearchgate.net The specific geometry and electronic properties of the resulting metal complexes could be tailored by selecting different metal ions, leading to materials with interesting catalytic, magnetic, or optical properties.

Organic Synthesis: The compound serves as a complex building block that can be used as an intermediate in the synthesis of more elaborate molecules, particularly nitrogen-containing heterocyclic compounds. ijprajournal.com The oxime group can be readily transformed, offering a handle for further chemical modification. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

(E)-3-hydroxy-N-(2-methylphenyl)-2-nitrosobut-2-enamide |

InChI |

InChI=1S/C11H12N2O3/c1-7-5-3-4-6-9(7)12-11(15)10(13-16)8(2)14/h3-6,14H,1-2H3,(H,12,15)/b10-8+ |

InChI Key |

XXFJVZGOHDCBRK-CSKARUKUSA-N |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C(=C(/C)\O)/N=O |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=C(C)O)N=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxyimino 3 Oxo N O Tolyl Butyramide

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule identifies two primary disconnections that simplify the structure into readily available starting materials. The first logical disconnection is at the C-N bond of the hydroxyimino group. This bond is typically formed through an electrophilic nitrosation of an active methylene (B1212753) group, leading back to the β-keto amide precursor, N-(o-tolyloxy)acetoacetamide (3) .

The second key disconnection breaks the N-O amide bond. This is the most strategic bond cleavage, as it separates the acetoacetyl group from the O-tolylhydroxylamine moiety. This leads to two potential synthetic routes:

Amide Coupling Route: Disconnecting the amide bond suggests a coupling reaction between an activated form of acetoacetic acid, such as acetoacetyl chloride (2) , and O-(o-tolyl)hydroxylamine (1) .

Arylation Route: An alternative disconnection considers the formation of the aryl-oxygen bond (Ar-O). This pathway retrosynthetically leads to a simpler N-hydroxyamide and an o-tolyl halide or boronic acid, suggesting a cross-coupling reaction.

This analysis outlines a convergent synthesis where the two key fragments are prepared separately and then combined.

Synthesis of the Butyramide (B146194) Backbone and its Derivatives

The core of the molecule is the N-O-tolyl-butyramide backbone. Its synthesis hinges on the successful formation of the β-keto amide precursor, N-(o-tolyloxy)acetoacetamide.

β-Keto amides are versatile intermediates in organic synthesis. A primary method for their preparation involves the acylation of amines with β-keto acid derivatives. For the synthesis of N-(o-tolyloxy)acetoacetamide, a common approach is the reaction of diketene (B1670635) with O-(o-tolyl)hydroxylamine. Diketene serves as an efficient and highly reactive acetoacetylating agent. The reaction proceeds via the nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl of the β-lactone ring of diketene, followed by ring-opening.

Alternatively, acetoacetic esters, such as ethyl acetoacetate, can be used. The reaction with O-(o-tolyl)hydroxylamine would proceed via a condensation reaction, typically requiring elevated temperatures to drive off the ethanol (B145695) byproduct and complete the amidation.

| Precursor | Reagent | Typical Conditions | Product |

| O-(o-tolyl)hydroxylamine | Diketene | Aprotic solvent (e.g., THF, Et2O), 0 °C to RT | N-(o-tolyloxy)acetoacetamide |

| O-(o-tolyl)hydroxylamine | Ethyl acetoacetate | Heat (e.g., 100-120 °C), neat or in high-boiling solvent | N-(o-tolyloxy)acetoacetamide |

The formation of the N-O-tolyl amide linkage is a critical step that defines the structure. This can be achieved through direct coupling or by forming the aryl-oxygen bond on a pre-existing amide.

This strategy involves the direct formation of the amide bond between a carboxylic acid derivative and an O-arylhydroxylamine. To synthesize N-(o-tolyloxy)acetoacetamide, acetoacetic acid would first be converted to a more reactive species, such as an acid chloride or anhydride (B1165640). Acetoacetyl chloride, prepared from the reaction of acetoacetic acid with thionyl chloride or oxalyl chloride, can readily react with O-(o-tolyl)hydroxylamine in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to absorb the HCl byproduct.

Standard peptide coupling reagents can also facilitate this transformation directly from acetoacetic acid, although the stability of the β-keto acid must be considered.

| Acyl Donor | Amine Component | Coupling Method |

| Acetoacetyl chloride | O-(o-tolyl)hydroxylamine | Schotten-Baumann conditions (base) |

| Acetoacetic acid | O-(o-tolyl)hydroxylamine | Carbodiimide coupling (e.g., DCC, EDC) |

An alternative to direct amidation is the formation of the aryl-oxygen bond via a metal-catalyzed cross-coupling reaction. This approach has gained prominence for its versatility and functional group tolerance. A plausible route involves a palladium-catalyzed O-arylation, analogous to the Buchwald-Hartwig amination. mit.edunih.gov

In this scenario, a protected N-hydroxyacetoacetamide could be coupled with an o-tolyl halide (e.g., 2-bromotoluene (B146081) or 2-iodotoluene). Ethyl acetohydroximate can serve as a hydroxylamine (B1172632) equivalent in such C-O cross-coupling reactions. mit.edunih.gov The use of bulky biarylphosphine ligands is often crucial for promoting the C-O reductive elimination from the palladium center, leading to the desired N-O-arylated product. mit.edunih.gov Subsequent hydrolysis would yield the free O-arylhydroxylamine, which can then be acylated.

Strategies for N-O-Tolyl Amide Bond Formation

Introduction of the 2-Hydroxyimino Moiety

The final step in the synthesis is the conversion of the active methylene group (the C2 position) of the β-keto amide precursor, N-(o-tolyloxy)acetoacetamide, into the hydroxyimino (oxime) group. This transformation is typically accomplished through nitrosation. rsc.org

The reaction involves treating the β-keto amide with a nitrosating agent, most commonly nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). wikipedia.orgnih.gov The reaction is generally carried out at low temperatures (0-5 °C) to prevent the decomposition of nitrous acid.

The mechanism proceeds via the formation of the nitrosonium ion (NO⁺), a potent electrophile. The β-keto amide exists in equilibrium with its enol tautomer. The electron-rich enol attacks the nitrosonium ion, leading to a C-nitrosated intermediate. This intermediate is unstable and rapidly tautomerizes to the more stable oxime, 2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide. rsc.org

| Substrate | Reagents | Conditions | Product |

| N-(o-tolyloxy)acetoacetamide | NaNO₂, HCl(aq) | Water/Ethanol, 0-5 °C | This compound |

This nitrosation reaction is highly efficient for compounds with activated methylene groups flanked by two electron-withdrawing groups, such as the 1,3-dicarbonyl system present in the precursor.

Oxime Formation from Carbonyl Precursors

The primary route for the synthesis of this compound involves the reaction of a suitable carbonyl precursor with a source of the hydroxylamino group. This transformation can be achieved through two principal methods: the direct condensation with hydroxylamine or its salts, or the nitrosation of an active methylene group, which then tautomerizes to the more stable oxime.

Condensation of α-Keto-Amides with Hydroxylamine or its Salts

The classical approach to oxime synthesis is the direct condensation of a carbonyl compound with hydroxylamine or, more commonly, its hydrochloride salt. In the context of synthesizing this compound, the starting material would be 2,3-dioxo-N-o-tolyl-butyramide. The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic C2 carbonyl carbon of the α-keto-amide. This is followed by dehydration to yield the corresponding oxime.

The general reaction can be represented as follows:

CH₃CO-CO-CONH-C₆H₄-CH₃ + NH₂OH·HCl → CH₃CO-C(=NOH)-CONH-C₆H₄-CH₃ + H₂O + HCl

To drive the reaction to completion, a base is typically added to neutralize the hydrochloric acid liberated, thereby freeing the hydroxylamine to act as a nucleophile. Common bases used for this purpose include sodium acetate, sodium hydroxide (B78521), or pyridine. The choice of solvent is also critical and is often a protic solvent like ethanol or a mixture of ethanol and water to ensure the dissolution of the reactants.

| Reactant | Role |

| 2,3-Dioxo-N-o-tolyl-butyramide | Carbonyl Precursor |

| Hydroxylamine Hydrochloride | Source of Hydroxylamino Group |

| Base (e.g., Sodium Acetate) | Acid Scavenger |

| Solvent (e.g., Ethanol/Water) | Reaction Medium |

Catalytic Systems and pH Optimization for Oxime Synthesis

The efficiency of oxime formation is highly dependent on the reaction conditions, particularly the pH of the medium. The reaction rate is generally highest in weakly acidic conditions. This is because the carbonyl group needs to be protonated to increase its electrophilicity, but the hydroxylamine must remain sufficiently nucleophilic. If the solution is too acidic, the hydroxylamine will be fully protonated (⁺NH₃OH), rendering it non-nucleophilic. Conversely, in a basic medium, the concentration of the protonated carbonyl species is too low. Therefore, maintaining an optimal pH, typically between 4 and 5, is crucial for maximizing the yield of the oxime. This is often achieved through the use of a buffer system, such as sodium acetate/acetic acid.

In some instances, catalytic systems can be employed to enhance the reaction rate. While simple acid catalysis is the most common, other Lewis acids can also be utilized to activate the carbonyl group. However, for the synthesis of relatively simple oximes like this compound, careful control of pH is usually sufficient to achieve good results without the need for more complex catalytic systems.

Stereochemical Control in Oxime Synthesis: E/Z Isomerism Considerations

The formation of the C=N double bond in the oxime introduces the possibility of geometric isomerism, with the hydroxyl group being either syn (Z) or anti (E) to the acyl group. The nomenclature for describing the stereochemistry of oximes can be based on the Cahn-Ingold-Prelog priority rules. In the case of this compound, the substituents on the nitrogen are the hydroxyl group and a lone pair, while on the carbon, they are the acetyl group and the N-o-tolyl-carboxamide group.

The stereochemical outcome of the reaction can be influenced by several factors, including the reaction temperature, the solvent, and the pH. In many cases, a mixture of E and Z isomers is obtained, with one isomer often being thermodynamically more stable and therefore predominant. The interconversion between the E and Z isomers can sometimes be achieved by heating or by acid catalysis. The specific E/Z ratio for this compound would need to be determined experimentally, for instance, by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification and Isolation Techniques for Oxime-Amide Compounds

Following the synthesis, the crude this compound needs to be isolated and purified to remove any unreacted starting materials, by-products, and inorganic salts. The choice of purification technique depends on the physical properties of the product and the nature of the impurities.

Crystallization: If the product is a solid, recrystallization is often the most effective method for purification. The selection of an appropriate solvent or solvent system is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Common solvents for the recrystallization of polar organic compounds like oxime-amides include ethanol, methanol, ethyl acetate, or mixtures of these with water.

Chromatography: If recrystallization does not provide a product of sufficient purity, or if a mixture of E and Z isomers needs to be separated, chromatographic techniques are employed.

Column Chromatography: This is a widely used technique for the separation of organic compounds. A suitable stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a single solvent or a mixture of solvents) are chosen based on the polarity of the compound and its isomers. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.

The purified this compound should be characterized to confirm its identity and purity. Standard analytical techniques include melting point determination, infrared (IR) spectroscopy to identify the characteristic functional groups (C=O, C=N, O-H, N-H), and NMR spectroscopy (¹H and ¹³C) to elucidate the detailed structure and confirm the stereochemistry.

| Technique | Purpose |

| Recrystallization | Primary purification of solid products |

| Column Chromatography | Separation of mixtures, including isomers |

| Thin-Layer Chromatography | Reaction monitoring and method development |

| Melting Point | Assessment of purity |

| IR Spectroscopy | Functional group identification |

| NMR Spectroscopy | Structural elucidation and stereochemical analysis |

Mechanistic Investigations of Reactions Involving 2 Hydroxyimino 3 Oxo N O Tolyl Butyramide

Elucidation of Reaction Mechanisms at the Hydroxyimino Group

The hydroxyimino (oxime) group is a versatile functional group characterized by a carbon-nitrogen double bond with a hydroxyl group attached to the nitrogen. Its reactivity is a cornerstone of various chemical transformations.

The kinetics of oxime formation are generally second-order, dependent on the concentrations of both the carbonyl compound and hydroxylamine (B1172632). The rate is maximal at a weakly acidic pH, which serves to protonate the carbonyl group, enhancing its electrophilicity, without excessively protonating the hydroxylamine, which would deactivate it as a nucleophile.

Thermodynamically, the formation of the oxime is typically a favorable process, though the position of the equilibrium is influenced by factors such as reactant and product stability and the removal of water from the reaction medium. In aqueous solution, aliphatic oximes demonstrate significantly greater resistance to hydrolysis compared to analogous hydrazones. wikipedia.org

Table 1: Factors Influencing Oxime Formation and Hydrolysis Equilibrium

| Factor | Effect on Oxime Formation | Effect on Oxime Hydrolysis |

|---|---|---|

| pH | Rate is maximal in weakly acidic conditions | Rate increases with acidity |

| Water Concentration | High concentration shifts equilibrium to reactants | Favored by high water concentration |

| Temperature | Increased temperature can favor hydrolysis | Reaction is often driven by heat |

| Substituent Effects | Electron-withdrawing groups on the carbonyl can increase the rate of formation | Steric hindrance around the C=N bond can slow hydrolysis |

The oxime functionality in 2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide can exhibit two primary forms of isomerism: E/Z geometric isomerism and tautomerism.

E/Z Isomerization: Due to the restricted rotation around the C=N double bond, oximes can exist as two distinct geometric isomers, designated as E and Z (historically syn and anti). wikipedia.org In the case of this compound, the isomers would be defined by the spatial relationship of the hydroxyl group relative to the adjacent carbonyl group. The interconversion between these isomers can be achieved through thermal or photochemical means, often proceeding through a planar or pyramidalized transition state. The stability of a particular isomer is influenced by steric and electronic factors within the molecule. For instance, in some 4-hydroxyimino-5-pyrazolones, solvent polarity can influence the equilibrium between E/Z diastereomers. rsc.org

Tautomerism: Oximes can exist in equilibrium with their tautomeric nitroso forms, although this equilibrium typically lies heavily in favor of the oxime. A more significant tautomeric relationship is the oxime-nitrone tautomerism. researchgate.netrsc.org While the nitrone tautomer is generally less stable, computational studies have shown it can be a more reactive intermediate in certain nucleophilic additions. researchgate.netresearchgate.net The isomerization to the nitrone can occur via a 1,2-hydrogen shift, though bimolecular pathways involving two oxime molecules have been found to be more favorable. rsc.orgresearchgate.net The energy gap between the oxime and nitrone forms can be influenced by substituents and the solvent environment. researchgate.net

The C=N bond of the oxime group is polarized, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic. This dual nature allows for a range of reactions.

Nucleophilic Reactivity: The nitrogen atom of the oxime can act as a nucleophile. nsf.gov In reactions with electron-poor alkenes, for example, the reaction typically proceeds through the nucleophilic attack of the oxime nitrogen to yield a nitrone. rsc.org The nucleophilicity of the oxime can be modulated by the electronic properties of its substituents. mdpi.com

Electrophilic Reactivity: The carbon atom of the C=N bond is susceptible to attack by nucleophiles. This reactivity is fundamental to reactions like the Beckmann rearrangement, where treatment with acid leads to the formation of an amide. wikipedia.org The electrophilicity of the carbon can be enhanced by coordination with a Lewis acid. researchgate.net The interaction of electrophiles and nucleophiles can be understood using Hard and Soft Acids and Bases (HSAB) theory, which predicts that soft electrophiles will preferentially react with soft nucleophiles. nih.gov The reactivity of an olefinic bond, analogous to the C=N bond, is highly dependent on whether it is electron-rich (more nucleophilic) or electron-poor (more electrophilic). chemrxiv.org

Analysis of Amide Reactivity and Nitrogen Substitution Effects

The presence of an O-tolyl group on the amide nitrogen introduces significant electronic perturbations, creating a class of compounds often referred to as anomeric amides. These effects drastically alter the structure and reactivity compared to standard amides.

In a typical amide, resonance stabilization arises from the delocalization of the nitrogen lone pair into the carbonyl π-system. However, substituting the amide nitrogen with an electronegative oxygen atom, as in the N-O-tolyl group, severely diminishes this resonance. nih.govpreprints.org This occurs because the electronegative oxygen atom inductively withdraws electron density from the nitrogen, increasing the s-character of the nitrogen's lone pair and making it less available for delocalization. researchgate.net

This reduction in resonance has profound structural consequences:

The amide nitrogen becomes strongly pyramidal instead of planar. nih.govpreprints.org

The N-C(O) bond length increases. researchgate.net

Computational studies have shown that resonance stabilization in such N-heteroatom-substituted amides can be reduced to as little as 50% of that in a standard amide like N,N-dimethylacetamide, without significant twisting of the amide bond. nih.govpreprints.org

The geometry and reactivity of the N-O-tolyl amide linkage are governed by anomeric effects. An anomeric effect is a stereoelectronic interaction involving the donation of electron density from a lone pair on one heteroatom into an adjacent anti-periplanar σ* orbital. In this molecule, an anomeric interaction occurs between a lone pair on the amide nitrogen and the σ* orbital of the N-O bond, and conversely, between a lone pair on the oxygen and the σ* orbital of the N-C(O) bond. nih.govresearchgate.net

These anomeric effects, combined with the reduced amide resonance, render the amide nitrogen electrophilic and susceptible to nucleophilic attack. researchgate.netuchicago.edu This is in stark contrast to standard amides where the nitrogen is non-electrophilic. The anomeric effect can facilitate both SN1 and SN2 reactivity at the amide nitrogen. nih.govpreprints.org This enhanced reactivity is driven by a "spring-loaded" effect, where the release of strain associated with the pyramidal, sp³-hybridized nitrogen to a planar, sp²-hybridized transition state or product provides a thermodynamic driving force for the reaction. chemrxiv.org

Table 2: Comparison of Standard Amide vs. N-O-Tolyl Substituted Amide

| Property | Standard Amide (e.g., N-methylacetamide) | This compound |

|---|---|---|

| Nitrogen Geometry | Trigonal planar | Pyramidal |

| Amide Resonance | Strong | Significantly reduced nih.govpreprints.org |

| N-C(O) Bond | Short, high double bond character | Longer, less double bond character researchgate.net |

| Reactivity at Nitrogen | Nucleophilic / Non-electrophilic | Electrophilic, subject to SN1/SN2 attack nih.govpreprints.org |

| Governing Effects | Resonance stabilization | Anomeric effects, inductive withdrawal researchgate.net |

Exploration of Heteroatom Rearrangement On Nitrogen (HERON) Reactions

The Heteroatom Rearrangement on Nitrogen (HERON) reaction is a notable transformation that can be mechanistically explored in substrates like this compound. This reaction typically involves the migration of a substituent from the amide nitrogen to the carbonyl carbon. In amides where the nitrogen atom is substituted with two heteroatoms, a phenomenon known as the anomeric effect can play a significant role. This effect can lead to a pyramidal geometry at the nitrogen atom and a reduction in the typical amide resonance stabilization.

Mechanistic Studies of Nucleophilic Acyl Substitution and Hydrolysis of N-O-Tolyl Amides

Nucleophilic acyl substitution is a fundamental reaction of amides. The hydrolysis of N-O-tolyl amides, a specific type of this reaction, can proceed through different mechanisms depending on the reaction conditions, primarily the pH of the medium.

Under acidic conditions , the reaction is typically initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of the leaving group (in this case, an N-O-tolyl hydroxylamine derivative).

Under basic conditions , the reaction is initiated by the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the leaving group. The stability of the leaving group is a critical factor in this step.

The general mechanism for nucleophilic acyl substitution proceeds in two stages:

Addition: The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.

The reactivity of amides in nucleophilic acyl substitution is generally lower than that of other carboxylic acid derivatives like acid chlorides or anhydrides. This is attributed to the resonance stabilization of the amide bond.

Concerted and Stepwise Mechanisms in Bifunctional Transformations

The presence of multiple reactive sites in this compound opens up the possibility of bifunctional transformations, which can proceed through either concerted or stepwise mechanisms. A concerted mechanism involves the simultaneous breaking and forming of multiple bonds in a single transition state. In contrast, a stepwise mechanism involves the formation of one or more intermediates.

Chemoselectivity and Regioselectivity in Multi-Reactive Systems

The presence of a ketone, an oxime, and an amide functional group within the same molecule presents significant challenges and opportunities in terms of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over others. For instance, a reducing agent might selectively reduce the ketone to an alcohol without affecting the amide or oxime. The choice of reagents and reaction conditions is paramount in controlling which functional group reacts. For example, sodium borohydride (B1222165) is a milder reducing agent than lithium aluminum hydride and would likely show different selectivity.

Regioselectivity comes into play when a reaction can occur at different positions on the molecule. In the case of nucleophilic attack, the carbonyl carbon of the ketone and the carbonyl carbon of the amide are both potential electrophilic sites. The relative reactivity of these sites will determine the regioselectivity of the reaction. Generally, the ketone carbonyl is more electrophilic and less sterically hindered than the amide carbonyl, suggesting that nucleophilic attack might preferentially occur at the C3 position. However, the electronic effects of the neighboring oxime and amide groups can influence this reactivity.

Intramolecular Cyclization Pathways and Rearrangements

The structure of this compound is amenable to intramolecular cyclization reactions, which could lead to the formation of various heterocyclic systems. The proximity of the different functional groups allows for the possibility of the nitrogen or oxygen atoms acting as internal nucleophiles.

One potential pathway could involve the intramolecular attack of the oxime nitrogen or oxygen on one of the carbonyl carbons. For instance, the oxime nitrogen could attack the amide carbonyl, leading to the formation of a five- or six-membered ring after subsequent rearrangement.

Studies on structurally similar N-aryl-3-oxobutanamides have shown that they can undergo oxidative cyclization to form oxindole (B195798) derivatives. This suggests that under appropriate conditions, the N-O-tolyl amide portion of the molecule could participate in a cyclization reaction involving the aromatic ring.

Furthermore, the oxime functionality itself can participate in cyclization reactions. Depending on the reaction conditions, mechanisms involving iminoxyl radicals or nucleophilic attack of the oxime can lead to the formation of N-heterocycles such as isoxazolines.

The specific pathway followed will be highly dependent on the reaction conditions, including the presence of catalysts (acid, base, or metal), temperature, and solvent. Theoretical studies would be invaluable in elucidating the relative energy barriers for these different potential cyclization and rearrangement pathways.

Advanced Transformation and Derivatization Chemistry of 2 Hydroxyimino 3 Oxo N O Tolyl Butyramide

Transformations of the Hydroxyimino Functionality

The α-keto-oxime group is a versatile functional handle, susceptible to rearrangement, reduction, cyclization, and other interconversions, enabling the synthesis of various nitrogen-containing structures. researchgate.net

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide or a lactam. masterorganicchemistry.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation with a strong acid or reaction with reagents like phosphorus pentachloride or thionyl chloride. masterorganicchemistry.com This is followed by the migration of the group positioned anti-periplanar to the leaving group on the nitrogen atom.

In the case of 2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide, the oxime is derived from an asymmetrical diketone structure, meaning two different groups are attached to the C=N bond: a methyl group (-CH₃) and a carbamoyl (B1232498) group (-C(O)NH-Tolyl). Consequently, two regioisomeric products are possible depending on which group migrates. The stereochemistry of the oxime (E or Z isomer) dictates the migrating group.

Migration of the Methyl Group: If the methyl group is anti to the hydroxyl leaving group, it will migrate to the nitrogen atom. Subsequent hydrolysis of the resulting nitrilium ion would yield N-(1-(o-tolylcarbamoyl)formamido)acetamide.

Migration of the Carbamoyl Group: If the N-o-tolyl-carbamoyl group is anti to the hydroxyl leaving group, its migration would lead to a different imide product after tautomerization.

The reaction conditions, particularly the choice of acid catalyst and solvent, can influence the outcome and selectivity of the rearrangement.

Table 1: Potential Products of Beckmann Rearrangement This table illustrates the expected products based on general principles of the Beckmann rearrangement.

| Migrating Group | Catalyst/Reagent Examples | Predicted Product Name |

| Methyl Group | H₂SO₄, PCl₅, TsCl | N-(1-(o-tolylcarbamoyl)formamido)acetamide |

| N-o-tolyl-carbamoyl Group | H₂SO₄, PCl₅, TsCl | 2-(acetylamino)-N-(o-tolyl)malonamide (after hydrolysis) |

The reduction of the hydroxyimino group is a fundamental strategy for synthesizing amines. Various reducing agents can be employed to achieve this transformation, with the reaction outcome depending on the specific reagent and conditions used.

Catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere, is a common method for reducing oximes to primary amines. For this compound, this would likely reduce the oxime to an amine and could potentially also reduce the adjacent ketone to a secondary alcohol, yielding 2-amino-3-hydroxy-N-(o-tolyl)butyramide.

Other reducing agents like Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt can also be effective. LiAlH₄ is a powerful reducing agent that would likely reduce the oxime, the ketone, and the amide carbonyl groups. Careful selection of the reducing agent is crucial for achieving chemoselectivity. For instance, milder or more specific reagents might allow for the selective reduction of the oxime without affecting the ketone or amide.

Table 2: Expected Products from Oxime Reduction This table outlines potential reduction products and the reagents commonly used to achieve them.

| Reagent(s) | Functional Group(s) Reduced | Predicted Product Name |

| H₂ / Pd/C or PtO₂ | Oxime, Ketone | 2-Amino-3-hydroxy-N-(o-tolyl)butyramide |

| NaBH₄ / CoCl₂ | Oxime | 2-Amino-3-oxo-N-(o-tolyl)butyramide |

| LiAlH₄ | Oxime, Ketone, Amide | 2-Amino-N-(o-tolyl)butane-1,3-diol (from full reduction) |

| Zn / Acetic Acid | Oxime | 2-Amino-3-oxo-N-(o-tolyl)butyramide |

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. clockss.org The vicinal oxime and keto groups, along with the amide, can participate in intramolecular or intermolecular cyclization reactions.

For example, treatment with dehydrating agents or acid catalysts could initiate a cyclization cascade. Reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyridazine (B1198779) or pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazole (B147169) frameworks. The specific heterocyclic system formed depends on the reagent used to induce cyclization and the reaction pathway followed. researchgate.netresearchgate.net

One potential pathway involves the reaction of the diketone moiety (generated in situ or assumed) with binucleophiles. For instance, reaction with a 1,2-diamine could lead to the formation of a quinoxaline (B1680401) derivative.

Table 3: Potential Heterocyclic Frameworks from Cyclization Reactions This table shows examples of heterocyclic systems that could be synthesized from the title compound.

| Reagent | Resulting Heterocyclic Core | Potential Product Class |

| Hydrazine (NH₂NH₂) | Pyridazinone | Substituted Pyridazinone derivatives |

| Phenylhydrazine | Pyrazole | N-Phenylpyrazole derivatives |

| Hydroxylamine (NH₂OH) | Isoxazole | Substituted Isoxazole derivatives |

| Ethylenediamine | Quinoxaline | Substituted Quinoxaline derivatives |

Beyond rearrangement and reduction, the oxime group can undergo other selective transformations. For instance, O-acylation of the oxime hydroxyl group with acyl chlorides or anhydrides can produce O-acyl oximes. researchgate.net These derivatives are themselves valuable intermediates, as the O-acyl group can serve as a better leaving group in subsequent reactions, such as modified Beckmann rearrangements or cyclizations. researchgate.net

Another potential transformation is the conversion of the oxime to a nitrile oxide via oxidation, which can then participate in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. Dehydration of the oxime under specific conditions could also potentially lead to a nitrile, though this is more common for aldoximes.

Reactions at the Amide Moiety

The N-o-tolyl-butyramide portion of the molecule offers another site for chemical modification, although it is generally less reactive than the α-keto-oxime functionality.

The selective transformation of the amide carbonyl in the presence of other reducible groups like a ketone and an oxime is a significant chemical challenge. Strong reducing agents like LiAlH₄ would typically reduce all available carbonyl and oxime functions. organic-chemistry.org

However, modern synthetic methods offer pathways for more selective amide reductions. For example, activation of the amide with triflic anhydride (B1165640) followed by reduction with a milder hydride source like sodium borohydride might allow for conversion to the corresponding amine while minimizing reactions at the other sites. organic-chemistry.org Another approach involves the use of hydrosilanes with specific transition-metal catalysts, which can show high chemoselectivity for amide reduction. organic-chemistry.org

Alternatively, highly chemoselective reagents like samarium(II) iodide (SmI₂) in the presence of an amine and water have been reported to reduce amides to alcohols via C-N bond cleavage, a transformation that could potentially be applied to the title compound to yield 3-hydroxyimino-4-oxohexan-2-ol and o-toluidine (B26562). nih.gov The success of such a selective reaction would depend heavily on the precise reaction conditions and the relative reactivity of the other functional groups.

Modifications of the N-O-Tolyl Group (e.g., N-dealkylation, O-derivatization)

The N-O-tolyl group in this compound offers several avenues for chemical modification, primarily centered around the nitrogen and oxygen atoms of the amide linkage and the tolyl group itself. These transformations can be pivotal for altering the compound's physicochemical properties, biological activity, or for preparing derivatives for further conjugation.

N-Dealkylation: While the term "N-dealkylation" typically refers to the removal of an alkyl group directly attached to a nitrogen atom, in the context of the N-O-tolyl group, this would conceptually involve the cleavage of the N-C bond of the tolyl group. Such a transformation is chemically challenging and not a common synthetic route. A more plausible modification involving the nitrogen atom would be reactions that alter the amide functionality, though these are generally limited due to the stability of the amide bond.

O-Derivatization of the Tolyl Group: The tolyl group, being an ortho-tolyl group, possesses a methyl substituent on the benzene (B151609) ring. This methyl group is susceptible to oxidation to afford a carboxylic acid or a benzyl (B1604629) alcohol, which can then be further derivatized. Additionally, the aromatic ring of the tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. The position of these substitutions would be directed by the existing substituents on the ring.

More direct modifications can be envisioned at the amide nitrogen, although these are less common. For instance, under specific and often harsh reaction conditions, the amide N-H (if present in a tautomeric form) could be substituted. However, the predominant reactivity lies with the other functional groups within the molecule.

| Modification Type | Potential Reagents and Conditions | Expected Product | Notes |

| Oxidation of Tolyl Methyl Group | KMnO4, heat or CrO3, H2SO4 | N-(2-carboxyphenyl)-2-hydroxyimino-3-oxobutanamide | Allows for further derivatization at the carboxylic acid. |

| Ring Halogenation | Br2, FeBr3 or Cl2, AlCl3 | N-(halotolyl)-2-hydroxyimino-3-oxobutanamide | Position of halogenation directed by the amide and methyl groups. |

| Ring Nitration | HNO3, H2SO4 | N-(nitrotolyl)-2-hydroxyimino-3-oxobutanamide | Position of nitration directed by the amide and methyl groups. |

Derivatization for Enhanced Analytical Methodologies

To facilitate detection, quantification, and structural elucidation, this compound can be derivatized to enhance its analytical properties. These strategies often target the oxime and ketone functionalities to improve chromatographic separation and mass spectrometric or spectroscopic detection.

For gas chromatography (GC) and mass spectrometry (MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. The active hydrogen of the oxime group can be derivatized, most commonly through silylation.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the oxime with a trimethylsilyl (B98337) (TMS) group. This derivatization reduces the polarity of the molecule, decreases its boiling point, and often leads to more predictable fragmentation patterns in electron ionization mass spectrometry (EI-MS). The fragmentation of oxime silyl (B83357) ethers can proceed through characteristic pathways, including McLafferty rearrangements, which can provide structural information. nih.gov

In liquid chromatography-mass spectrometry (LC-MS), derivatization may not be essential for analysis, but it can be employed to improve ionization efficiency or to introduce a specific tag for targeted analysis. For instance, derivatizing the ketone group with a reagent that introduces a permanently charged moiety can enhance sensitivity in electrospray ionization (ESI).

| Derivatization Strategy | Target Functional Group | Typical Reagent | Analytical Enhancement |

| Silylation | Oxime | BSTFA, MSTFA | Increased volatility for GC, characteristic MS fragmentation. nih.gov |

| Acylation | Oxime | Acetic anhydride | Increased volatility for GC. |

| Oximation of Ketone | Ketone | Hydroxylamine, Methoxyamine | Can be used to create derivatives with different retention times or MS fragmentation. |

Spectroscopic tagging involves the introduction of a chromophore or a fluorophore to facilitate detection by UV-Vis or fluorescence spectroscopy. This is particularly useful for mechanistic studies or for quantifying the compound in complex matrices.

Introduction of a Chromophore/Fluorophore: The N-O-tolyl group itself provides a UV chromophore. However, to enhance molar absorptivity or to shift the absorption wavelength to a more convenient region, or to introduce fluorescence, derivatization can be performed. If the tolyl group is first oxidized to introduce a carboxylic acid, this can be coupled with a fluorescent amine (e.g., dansyl cadaverine) using standard peptide coupling reagents (e.g., EDC, HOBt).

Alternatively, if a reactive group is introduced onto the tolyl ring (e.g., a halogen), it can be used as a handle for palladium-catalyzed cross-coupling reactions to attach a variety of spectroscopic probes.

These derivatization strategies, while discussed in the context of this compound, are based on the fundamental reactivity of the functional groups present. Experimental validation would be required to optimize these transformations for this specific molecule.

Computational and Theoretical Investigations of 2 Hydroxyimino 3 Oxo N O Tolyl Butyramide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. However, specific high-level Density Functional Theory (DFT) or ab initio studies concerning the electronic structure of 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide are not available in the reviewed literature.

High-Level DFT and Ab Initio Studies of Electronic Distribution

No published research was found that specifically details the electronic distribution, molecular orbital energies (such as HOMO and LUMO), or electrostatic potential maps for this compound, which would be determined through high-level DFT or ab initio calculations.

Conformational Analysis and Energy Landscapes of Isomers (E/Z)

A thorough conformational analysis, including the relative energies and potential energy surfaces of the E and Z isomers of this compound, has not been reported. Such studies are crucial for understanding the stability and reactivity of the different isomeric forms.

Transition State Elucidation and Reaction Barrier Computations for Key Transformations

There is a lack of available data on the elucidation of transition states and the computation of reaction barriers for any key chemical transformations involving this compound. These computational investigations are essential for predicting reaction mechanisms and kinetics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While computational methods are frequently used to predict spectroscopic parameters, no studies were found that report the calculated NMR chemical shifts (¹H and ¹³C) or vibrational frequencies (IR) for this compound. A comparison of predicted data with experimental values is a standard method for structural validation.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics simulations provide insight into the dynamic behavior of molecules over time. For this compound, such simulation studies are not described in the accessible literature.

Solvent Effects on Molecular Conformations and Reaction Pathways

Research detailing the influence of different solvents on the molecular conformation, stability, and reaction pathways of this compound through molecular dynamics or implicit solvent models is not available. Understanding solvent effects is critical for predicting behavior in solution-phase chemistry.

Intermolecular Interactions and Aggregation Behavior

The study of intermolecular interactions is crucial for understanding the solid-state properties and aggregation behavior of this compound. Computational methods provide valuable insights into the nature and strength of these non-covalent interactions, which govern the molecule's crystal packing and its behavior in solution.

The molecular structure of this compound, with its amide, ketone, and oxime functionalities, allows for a variety of intermolecular interactions. These primarily include hydrogen bonds, but also encompass weaker interactions such as π-π stacking and van der Waals forces. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in characterizing these interactions.

Hydrogen bonding is expected to be a dominant force in the aggregation of this compound. The oxime group (-NOH) and the amide group (-NH-) can act as hydrogen bond donors, while the oxygen atoms of the carbonyl groups (C=O) and the oxime group can serve as hydrogen bond acceptors. Theoretical studies on similar molecules, such as tryptanthrin-6-oxime, have shown that intermolecular hydrogen bonds involving the oxime group can lead to the formation of supramolecular chains and other organized structures. nih.gov For instance, the O-H···N or O-H···O hydrogen bonds can link molecules into dimers or extended networks. nih.gov

Computational models can predict the most energetically favorable arrangements of molecules in a crystal lattice. By calculating the interaction energies for different possible dimers and larger clusters, researchers can identify the primary motifs that stabilize the crystal structure. Methods like the Atoms in Molecules (QTAIM) theory can be employed to analyze the electron density and characterize the nature of these intermolecular bonds.

The aggregation behavior in solution can be studied using molecular dynamics (MD) simulations. These simulations can model the self-assembly of multiple molecules, providing insights into the initial stages of nucleation and crystal growth. The interplay of different intermolecular forces will dictate whether the molecules form well-defined aggregates or remain solvated.

Below is an illustrative data table summarizing the types of potential intermolecular interactions in this compound and their estimated energies, as would be determined by computational methods.

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

| Hydrogen Bond | Oxime (-OH) | Carbonyl (-C=O) | -5 to -8 |

| Hydrogen Bond | Amide (-NH) | Oxime (-NOH) | -4 to -7 |

| Hydrogen Bond | Amide (-NH) | Carbonyl (-C=O) | -4 to -7 |

| π-π Stacking | Tolyl Ring | Tolyl Ring | -2 to -5 |

| C-H···O Interaction | C-H (aliphatic/aromatic) | Carbonyl/Oxime (-O) | -1 to -3 |

Note: The energies presented are typical values for such interactions and would require specific computational calculations for this compound for precise determination.

Development of Predictive Models for Structure-Reactivity Relationships

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools in computational chemistry for correlating the chemical structure of a compound with its biological activity or physical properties. For this compound and its analogues, these models can be developed to predict various endpoints, such as reactivity, toxicity, or potential therapeutic efficacy.

The development of a predictive model begins with the calculation of a set of molecular descriptors for a series of related compounds. These descriptors are numerical representations of the chemical information encoded within a molecule's structure. They can be categorized into several types:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, such as molecular surface area and volume.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, including dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges.

Once the descriptors are calculated, a mathematical model is constructed to establish a relationship between a subset of these descriptors and the observed activity or property. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed for this purpose.

For a series of N-aryl-2-hydroxyimino-3-oxobutyramides, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors. The model might reveal that specific electronic properties of the tolyl ring or the hydrogen bonding capacity of the oxime and amide groups are critical for activity.

An example of a hypothetical QSAR equation for a series of such compounds could be:

Activity = a(logP) + b(LUMO) + c(H-bond donors) + d

Where:

Activity is the biological response.

logP is the logarithm of the partition coefficient, representing hydrophobicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.

H-bond donors is the number of hydrogen bond donor sites.

a, b, c, and d are regression coefficients determined from the statistical analysis.

The predictive power of the developed model is then rigorously validated using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

The following table provides an example of the types of descriptors that would be calculated for this compound in the development of a predictive model.

| Descriptor Class | Specific Descriptor | Hypothetical Value |

| Constitutional | Molecular Weight | 222.22 g/mol |

| Topological | Wiener Index | 1234 |

| Geometrical | Molecular Surface Area | 250 Ų |

| Quantum Chemical | HOMO Energy | -6.5 eV |

| Quantum Chemical | LUMO Energy | -1.2 eV |

| Quantum Chemical | Dipole Moment | 3.5 D |

Note: The values in this table are for illustrative purposes and would need to be calculated using specialized software.

Potential Applications and Interdisciplinary Research Avenues

Exploration as a Versatile Synthetic Building Block in Multistep Synthesis

The strategic arrangement of electrophilic and nucleophilic centers within 2-Hydroxyimino-3-oxo-N-o-tolyl-butyramide makes it a highly valuable precursor for the synthesis of complex molecular targets, particularly heterocyclic compounds. Molecules with a β-oxoanilide framework are well-established starting materials for constructing a diverse array of heterocyclic systems. researchgate.net The presence of the additional oxime group in the C2 position introduces further reactive possibilities, enabling a variety of cyclization and condensation reactions.

Research on related 3-oxobutanamides has demonstrated their utility in synthesizing heterocycles such as pyridines, thiophenes, pyrazoles, and pyridazines. researchgate.netresearchgate.netjocpr.com For instance, the active methylene (B1212753) group adjacent to the two carbonyl-type groups (ketone and amide) can be readily involved in reactions with various reagents to form five- or six-membered rings. The oxime moiety can also participate directly in ring-forming reactions, for example, through condensation with other functional groups or by serving as a precursor to nitrile oxides for cycloadditions. researchgate.net The versatility of oximes as building blocks is well-documented, as they can be transformed into amines, nitriles, and amides, or used to construct aza-heterocycles. researchgate.net This multifunctionality allows for the development of synthetic routes to novel compounds with potential applications in medicinal chemistry and materials science.

| Heterocycle Class | Potential Reagents | Key Reaction Type |

|---|---|---|

| Isoxazoles | Acid/Base Catalyst | Intramolecular Cyclization |

| Pyrazoles | Hydrazine (B178648) Derivatives | Condensation/Cyclization |

| Pyrimidines | Amidines, Urea | Condensation/Cyclization |

| Pyridines | Malononitrile, Enamines | Hantzsch-type Synthesis |

Role in Dynamic Covalent Chemistry and Responsive Materials Design

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create molecular systems that can adapt their structure and properties in response to external stimuli. acs.org The formation of an oxime from a hydroxylamine (B1172632) and a carbonyl compound is a reversible reaction, making it a powerful tool in DCC. rsc.org The oxime linkage within this compound provides a handle for its incorporation into dynamic polymer networks and responsive "smart" materials. rsc.org

The reversibility of the oxime bond is typically controlled by factors such as pH, temperature, or the presence of a competing aldehyde or hydroxylamine. nih.govnih.gov Under acidic conditions, the rate of oxime exchange increases, allowing for the rearrangement of covalent bonds within a polymer network. rsc.orgrsc.org This property is the basis for developing self-healing materials, where broken crosslinks can reform, restoring the material's integrity. rsc.orgscispace.com Hydrogels formed using oxime ligation as crosslinks can exhibit tunable mechanical properties and reversible gel-sol transitions. rsc.orgnih.gov By functioning as a monomer or crosslinking agent, this compound could be used to fabricate covalent adaptable networks (CANs) and other materials whose properties, such as stiffness or shape, can be modulated on demand. acs.orgrsc.org

| Stimulus | Mechanism | Resulting Behavior | Reference |

|---|---|---|---|

| pH (Acidic) | Catalysis of oxime hydrolysis and formation (exchange). | Self-healing, reprocessing, gel-sol transition. | rsc.orgrsc.org |

| Temperature | Shifts the reaction equilibrium; facilitates bond dissociation. | Malleability, recyclability, thermal self-healing. | pku.edu.cn |

| Competing Reagents | Competitive oxime exchange with monofunctional alkoxyamines. | Material degradation, dissolution. | nih.govrsc.org |

Investigation in Coordination Chemistry as a Ligand (e.g., oxime-amide metal complexes)

The field of coordination chemistry has seen extensive use of ligands containing oxime and amide groups due to their ability to form stable complexes with a wide range of metal ions. at.uamdpi.com this compound contains several potential donor atoms—the oxime nitrogen, the oxime oxygen, the ketone oxygen, and the amide oxygen—making it an excellent candidate for a chelating ligand. youtube.com Depending on the reaction conditions and the metal ion, it can act as a bidentate or potentially a tridentate ligand.

The deprotonation of the oxime hydroxyl group yields an oximato group, which is a powerful bridging ligand capable of connecting multiple metal centers to form polynuclear complexes or coordination polymers. at.ua Research on similar oxime-hydrazide and amidoxime (B1450833) ligands has shown their capacity to form stable, often octahedral, complexes with transition metals like Co(II), Ni(II), and Cu(II). nih.govnih.govnih.gov These metal complexes are investigated for their interesting magnetic properties, catalytic activity, and potential biological applications. nih.govhilarispublisher.com The specific coordination environment provided by this compound could stabilize unusual oxidation states or generate complexes with unique reactivity, such as in biomimetic oxygen transport or catalysis. nih.govwikipedia.org

| Coordination Mode | Donor Atoms Involved | Typical Metal Ions | Resulting Structure |

|---|---|---|---|

| Bidentate (N,O-chelation) | Oxime Nitrogen, Ketone Oxygen | Cu(II), Ni(II), Co(II) | 5-membered chelate ring |

| Bidentate (O,O-chelation) | Ketone Oxygen, Amide Oxygen | Lanthanides, Alkaline Earth Metals | 6-membered chelate ring |

| Bridging (Oximato) | Deprotonated Oxime Oxygen and Nitrogen | Fe(III), Co(III), Mn(III) | Dinuclear or Polynuclear complexes |

Fundamental Contributions to Organic Reaction Mechanism Discovery

Model compounds are essential for elucidating the intricate details of organic reaction mechanisms. This compound is an ideal substrate for studying reactions involving the oxime functional group, most notably the Beckmann rearrangement. chem-station.com This classic acid-catalyzed reaction transforms an oxime into an amide. organic-chemistry.orgwikipedia.org The mechanism is highly stereospecific, with the migrating group being the one positioned anti (trans) to the hydroxyl group on the oxime nitrogen. organic-chemistry.orgchemistrysteps.com

By synthesizing and studying the rearrangement of this compound, researchers can gain insights into migratory aptitudes and the electronic and steric effects of the substituents. The competition between the migration of the acetyl group versus the tolyl-amido-carbonyl group can provide fundamental data on the factors that govern the reaction's regioselectivity. chem-station.com Furthermore, varying the catalyst (e.g., Brønsted vs. Lewis acids) and reaction conditions can help refine mechanistic models and potentially lead to the discovery of new catalytic systems for this important transformation. organic-chemistry.org Such studies contribute to the foundational knowledge of organic chemistry, which underpins the development of new synthetic methodologies.

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Protonation of the oxime hydroxyl group by an acid catalyst to form a good leaving group (H₂O). | Protonated Oxime |

| 2 | Concerted 1,2-shift of the alkyl/aryl group positioned anti-periplanar to the leaving group, with simultaneous expulsion of water. | Nitrilium Ion |

| 3 | Nucleophilic attack by a water molecule on the electrophilic carbon of the nitrilium ion. | Protonated Imidic Acid |

| 4 | Deprotonation and tautomerization to yield the final, more stable amide product. | Amide |

Compound Index

| Compound Name |

|---|

| This compound |

| 3-Oxobutanamide |

| Amidine |

| Copper |

| Cobalt |

| Hydroxylamine |

| Hydrazine |

| Isoxazole (B147169) |

| Malononitrile |

| Nickel |

| Nitrile Oxide |

| Pyrazine |

| Pyrazole (B372694) |

| Pyridine |

| Pyridazine (B1198779) |

| Pyrimidine |

| Thiophene |

| Urea |

Conclusion and Future Research Perspectives

Synthesis and Reaction Scope Summary

The synthesis of 2-Hydroxyimino-3-oxo-N-O-tolyl-butyramide can be logically inferred to proceed through a two-step process, starting with the formation of an N-substituted acetoacetamide, followed by nitrosation. The initial step would likely involve the reaction of o-toluidine (B26562) with diketene (B1670635) or an acetoacetylating agent to yield N-o-tolylacetoacetamide.

| Step | Reactants | Product | Reaction Type |

| 1 | o-Toluidine, Acetoacetylating agent | N-o-tolylacetoacetamide | Acylation |

| 2 | N-o-tolylacetoacetamide, Sodium Nitrite (B80452), Acid | This compound | Nitrosation |

The reaction scope of this compound is anticipated to be diverse, owing to the presence of multiple functional groups: the amide, the ketone, and the oxime. The oxime functionality, in particular, can undergo a variety of transformations, including reduction to an amine, oxidation to a nitro group, and rearrangement reactions. The amide linkage offers sites for hydrolysis or other modifications. The ketone group can participate in reactions such as aldol (B89426) condensations and Grignard additions.

Challenges and Opportunities in the Chemistry of this compound

The primary challenge in the study of this compound is the current lack of dedicated research, which presents a significant opportunity. A foundational investigation into its synthesis, purification, and thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is the first and most critical step.

A key synthetic challenge will be achieving selective nitrosation at the C2 position of the butyramide (B146194) chain without promoting side reactions. The conditions of the nitrosation reaction, such as temperature and pH, will need to be carefully optimized to maximize the yield of the desired product.

Opportunities for this compound are manifold. Its structure, featuring both a hydrogen bond donor (the oxime OH) and acceptor (the carbonyl and amide groups), suggests potential applications in supramolecular chemistry and crystal engineering. Furthermore, the presence of the tolyl group allows for the systematic study of steric and electronic effects on the reactivity of the core molecule by comparing it with other N-aryl analogues.

Directions for Advanced Methodological Development

Future research should focus on developing more efficient and sustainable synthetic methodologies. While the classical in situ generation of nitrous acid is a viable route, it often requires strongly acidic conditions which may not be compatible with sensitive substrates. chemistryviews.org

An important direction for methodological development would be the exploration of alternative nitrosating agents. For instance, the use of dinitrogen trioxide (N₂O₃) stabilized in organic solvents has been shown to be an effective reagent for nitrosation under milder, Brønsted acid-free conditions. chemistryviews.org This approach could lead to higher yields and a cleaner reaction profile for the synthesis of this compound.

Furthermore, the development of catalytic methods for the synthesis and transformation of this compound would be a significant advancement. This could involve the use of transition metal catalysts to control the stereochemistry of the oxime group or to facilitate novel cyclization reactions.

Broader Scientific Impact and Emerging Research Frontiers

The study of this compound and its derivatives could have a significant impact on several scientific fields. The core structure is reminiscent of biologically active molecules, and as such, this compound could serve as a scaffold for the development of new pharmaceutical agents. The coordination chemistry of the oxime and carbonyl groups with various metal ions could also be explored, potentially leading to new catalysts or materials with interesting magnetic or optical properties.

An emerging research frontier is the application of such compounds in materials science. The ability to form hydrogen bonds and coordinate with metals makes them attractive candidates for the construction of metal-organic frameworks (MOFs) or other functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.